One-Step Synthetic Accessibility
The synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide proceeds via a single-step condensation of 4-(piperidine-1-sulfonyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine . In contrast, fluorinated analogs such as 2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide require multi-step coupling procedures involving protected intermediates and rigorous purification .
| Evidence Dimension | Synthetic complexity |
|---|---|
| Target Compound Data | Single-step condensation from commercially available aniline precursor |
| Comparator Or Baseline | Fluorophenyl analog: multi-step coupling requiring protected intermediates and advanced purification |
| Quantified Difference | Not quantified (procedural comparison only) |
| Conditions | Laboratory-scale organic synthesis; target compound reaction typically conducted at room temperature to slightly elevated temperatures |
Why This Matters
Reduced synthetic complexity lowers both internal production costs and lead time for custom synthesis procurement.
